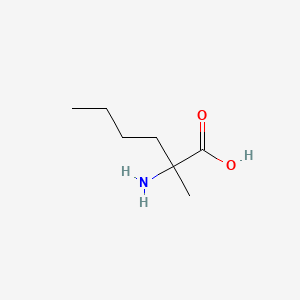![molecular formula C8H12O4 B13551521 1-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13551521.png)
1-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hydroxymethyl)-2-oxabicyclo[221]heptane-4-carboxylic acid is a bicyclic compound characterized by a unique structure that includes a hydroxymethyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid can be synthesized through a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This method allows for the rapid and enantioselective synthesis of a wide range of bicyclo[2.2.1]heptane derivatives from simple starting materials under mild and operationally simple conditions .
Industrial Production Methods: The industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Formation of 1-(Carboxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid.
Reduction: Formation of 1-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carboxylic acid groups play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid can be compared with other similar compounds, such as:
1-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid: This compound has a nitrogen atom in place of the oxygen atom in the bicyclic structure, leading to different chemical properties and reactivity.
Bicyclo[2.2.1]heptane-2-carboxylic acid: This compound lacks the hydroxymethyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H12O4 |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c9-4-8-2-1-7(3-8,5-12-8)6(10)11/h9H,1-5H2,(H,10,11) |
Clave InChI |
DRIZHRYSAQKIKS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC1(CO2)C(=O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13551452.png)
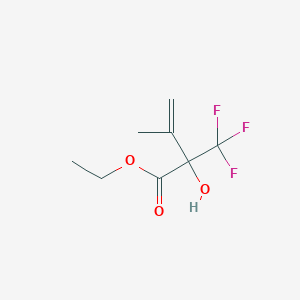

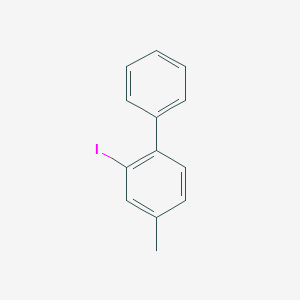
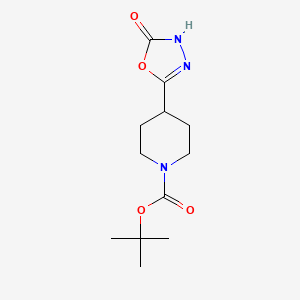
![(5S)-1-Azabicyclo[3.1.0]hexane](/img/structure/B13551479.png)
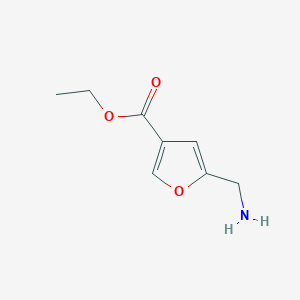
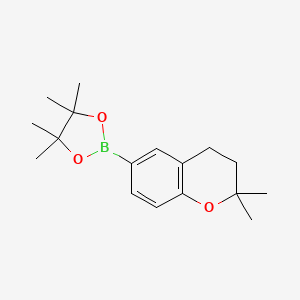
![1-Oxa-9-azaspiro[5.5]undec-3-ene](/img/structure/B13551494.png)

![2-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-2-yl}aceticacid](/img/structure/B13551505.png)
![4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole](/img/structure/B13551510.png)
